3-Chloro-5-iodophenacylamine hydrochloride is a chemical compound characterized by the presence of chlorine and iodine substituents on a phenacylamine structure. This compound features a chloro group at the 3-position and an iodo group at the 5-position of the aromatic ring, along with an amine functional group. Its hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biological and chemical research.
The chemical reactivity of 3-Chloro-5-iodophenacylamine hydrochloride can be attributed to its halogen substituents, which can participate in nucleophilic substitution reactions. For instance, the iodine atom can undergo nucleophilic displacement, while the amino group can act as a nucleophile in reactions forming C–N bonds. The compound may also participate in palladium-catalyzed cross-coupling reactions, where it can form anilines or other derivatives through coupling with aryl halides or other electrophiles
Research has indicated that compounds similar to 3-Chloro-5-iodophenacylamine hydrochloride exhibit significant biological activities. For example, certain substituted aniline derivatives have shown promising results as inhibitors of viral proteases and as potential therapeutic agents against various diseases, including cancer and viral infections . The specific biological activity of 3-Chloro-5-iodophenacylamine hydrochloride requires further investigation to establish its efficacy and mechanism of action.
The synthesis of 3-Chloro-5-iodophenacylamine hydrochloride typically involves several steps:
3-Chloro-5-iodophenacylamine hydrochloride has potential applications in:
Interaction studies involving 3-Chloro-5-iodophenacylamine hydrochloride are essential for understanding its pharmacological profile. These studies may include:
Several compounds share structural similarities with 3-Chloro-5-iodophenacylamine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Chloroaniline | Chlorine substituent on aniline | Basic amine structure; used in dye synthesis |
| 5-Iodoaniline | Iodine substituent on aniline | Enhanced reactivity due to iodine; used in pharmaceuticals |
| Phenacylamine | No halogen substituents | Simple amine structure; less reactive |
| 4-Bromoaniline | Bromine substituent on aniline | Similar reactivity profile; often used in organic synthesis |
| 2-Iodophenol | Iodine and hydroxyl groups | Exhibits different solubility and reactivity due to hydroxyl |
3-Chloro-5-iodophenacylamine hydrochloride stands out due to its combination of both chlorine and iodine, which may provide unique reactivity patterns not observed in other similar compounds.
The synthesis of 3-chloro-5-iodophenacylamine hydrochloride requires sophisticated halogenation strategies that can selectively introduce multiple halogen substituents while maintaining the integrity of the aromatic amine framework. Modern halogenation approaches have evolved to address the unique challenges presented by polyhalogenated aromatic compounds, particularly those containing both chlorine and iodine substituents [1] [2].
Sequential halogenation represents the most widely employed strategy for preparing multi-halogenated aromatic amines. This approach typically begins with the selective introduction of the less reactive halogen followed by the more reactive substituent [3] [4]. For chlorinated aromatic substrates, the initial chlorination can be achieved through electrophilic aromatic substitution using chlorine gas activated with Lewis acid catalysts such as ferric chloride or aluminum chloride [5] [6]. The mechanism involves the formation of a highly electrophilic chlorine species through complexation with the Lewis acid catalyst, facilitating attack on the electron-rich aromatic ring [4].
Iodination of pre-chlorinated aromatic substrates presents distinct challenges due to the reduced nucleophilicity of the aromatic system following initial halogenation. Recent advances in silver-mediated iodination have demonstrated exceptional selectivity for introducing iodine into chlorinated aromatic compounds [7]. The use of silver sulfate with molecular iodine (silver sulfate/iodine) and silver hexafluoroantimonate with iodine (silver hexafluoroantimonate/iodine) systems has shown particular promise for regioselective iodination of chlorinated aniline derivatives [7].
| Halogenation Reagent System | Target Position | Yield Range | Regioselectivity | Reference Conditions |
|---|---|---|---|---|
| Silver sulfate/Iodine | para to chlorine | 65-78% | >20:1 | Dichloromethane, room temperature |
| Silver hexafluoroantimonate/Iodine | ortho to chlorine | 72-85% | >15:1 | Dichloromethane, 0°C |
| Aluminum bromide/Chlorine | meta position | 70-82% | 8:1 | Anhydrous conditions |
| Iron chloride/Iodine monochloride | para position | 58-71% | 12:1 | Acetic acid solvent |
The regioselectivity of halogenation reactions is strongly influenced by the electronic properties of existing substituents and the nature of the halogenating agent [1] [8]. Computational studies using highest occupied molecular orbital analysis have provided valuable insights into predicting halogenation outcomes for complex aromatic substrates [1]. For 3,5-dichloro substitution patterns, preferential para-iodination is typically observed due to the electronic directing effects of the chlorine substituents [7].
Biomimetic aerobic oxidative halogenation has emerged as an environmentally sustainable alternative to traditional halogenation methods [8]. This approach utilizes molecular oxygen from air to oxidize halide salts in the presence of alloxan catalysts and ascorbic acid as reductant [8]. The method demonstrates excellent functional group tolerance and can achieve high yields of halogenated aromatic compounds under mild conditions at room temperature [8].
Temperature control during halogenation reactions is critical for achieving optimal yields and selectivity. Lower temperatures generally favor higher regioselectivity but may require extended reaction times [7]. For iodination reactions using silver-mediated systems, maintaining temperatures below 25°C has been shown to improve product ratios while reducing side product formation [7].
The construction of carbon-nitrogen bonds in halogenated aromatic systems requires carefully designed catalytic approaches that can accommodate the electronic effects of multiple halogen substituents. Transition metal-catalyzed amination reactions have become the cornerstone methodology for introducing amine functionality into heavily halogenated aromatic frameworks [9] [10] [11].
Palladium-catalyzed cross-coupling reactions represent the most extensively studied approach for aromatic amination. The development of bulky biarylphosphine ligands such as tert-butyl BrettPhos has enabled efficient amination of challenging substrates including bromoimidazoles and bromopyrazoles under mild conditions [11]. These advanced ligand systems provide enhanced stability for the palladium catalyst while facilitating oxidative addition into sterically hindered aryl halide bonds [11].
The mechanism of palladium-catalyzed amination involves a four-step catalytic cycle: oxidative addition of the aryl halide to palladium(0), coordination of the amine nucleophile, reductive elimination to form the carbon-nitrogen bond, and regeneration of the active catalyst [12]. For heavily halogenated substrates, the oxidative addition step often becomes rate-limiting due to the electron-withdrawing effects of multiple halogen substituents [12].
Iron-catalyzed amination has gained significant attention as a cost-effective alternative to precious metal catalysts. Recent developments in iron-mediated carbon-hydrogen amination have demonstrated the ability to functionalize nitrogen heterocycles with high site selectivity [10]. Iron chloride catalysis enables the introduction of protected amine groups at positions alpha to nitrogen atoms in heterocyclic frameworks [10]. The proposed mechanism involves turnover-limiting iron-nitrene generation followed by hydrogen atom transfer and radical rebound [10].
| Catalyst System | Substrate Type | Temperature | Yield Range | Selectivity | Reaction Time |
|---|---|---|---|---|---|
| Palladium/tert-butyl BrettPhos | Bromoimidazoles | 80-100°C | 72-89% | >95% para | 12-24 hours |
| Iron chloride/Trichloroethoxysulfonyl | Heterocyclic amines | 25°C | 65-83% | >90% alpha | 4-8 hours |
| Rhodium carboxylate/Oxidant | Carbamate substrates | 40-60°C | 78-94% | >85% cyclized | 6-12 hours |
| Copper/Nitrogen ligand | Aryl iodides | 110°C | 58-76% | Variable | 18-36 hours |
The development of nitrogen heterocyclic carbene catalysts has opened new pathways for amination reactions through homoenolate intermediates [13]. This approach involves the catalytic generation of extended enolate equivalents from alpha,beta-unsaturated aldehydes, which can undergo direct amination with diazene electrophiles [13]. The reaction proceeds through tetrahedral intermediate formation, rearrangement to the homoenolate, and subsequent addition to the nitrogen electrophile [13].
Electrophilic amination using organozinc reagents provides a catalyst-free alternative for aromatic amine synthesis [14]. This methodology employs functionalized diorganozinc compounds with polyfunctional O-2,6-dichlorobenzoyl hydroxylamines in the presence of magnesium chloride [14]. The reaction proceeds under mild conditions at 60°C and demonstrates excellent tolerance for various functional groups including halogen substituents [14].
The selectivity of catalytic amination reactions is strongly influenced by the electronic properties of the aromatic substrate and the nature of the catalyst system [12]. Electron-poor aromatics, such as those containing multiple halogen substituents, typically require more forcing conditions or specialized catalyst systems to achieve acceptable conversion rates [12]. The coordination of halogen substituents to the metal catalyst can also influence the reaction outcome by altering the electronic environment around the catalytic center [12].
The formation of stable hydrochloride salts represents a critical step in the preparation of pharmaceutical-grade 3-chloro-5-iodophenacylamine hydrochloride. Salt formation serves multiple purposes including enhancement of crystallinity, improvement of solubility properties, and facilitation of purification processes [15] [16].
Hydrochloride salt formation typically involves the reaction of the free base amine with hydrochloric acid under controlled conditions [17] [18]. The stoichiometry of salt formation is crucial, with precise control of the acid-to-base ratio ensuring complete conversion without formation of multiple salt forms [17]. For phenacylamine derivatives, the optimal conditions typically involve slow addition of hydrochloric acid solution to a solution of the free base in an appropriate organic solvent [17].
Crystallization methodology plays a fundamental role in determining the physical properties and purity of the final hydrochloride salt [19] [20]. Temperature control during crystallization is essential for achieving optimal crystal morphology and size distribution [19]. Rapid cooling can lead to the formation of metastable polymorphs or amorphous materials, while controlled cooling rates promote the development of thermodynamically stable crystal forms [19].
| Crystallization Parameter | Optimal Range | Effect on Product Quality | Monitoring Method |
|---|---|---|---|
| Cooling Rate | 0.5-2.0°C/hour | Crystal size and habit | Temperature probe |
| Supersaturation Ratio | 1.2-2.5 | Nucleation density | Concentration analysis |
| Stirring Rate | 50-150 rpm | Mass transfer efficiency | Visual observation |
| Seeding Temperature | 5-10°C above saturation | Polymorph control | Solubility curve |
| Final Temperature | 0-5°C | Yield optimization | Thermometric analysis |
Solvent selection significantly impacts the crystallization behavior of hydrochloride salts [21] [15]. Protic solvents such as methanol and ethanol generally promote hydrogen bonding interactions that stabilize the salt crystal lattice [21]. Non-protic solvents may be employed in mixed solvent systems to fine-tune solubility and crystallization kinetics [21]. The choice of solvent also influences the degree of hydration in the final crystal structure [19].
Seeding techniques provide precise control over nucleation and crystal growth processes [21]. The introduction of microcrystalline material of the desired polymorph can direct crystallization toward the preferred crystal form [21]. Seeding concentration typically ranges from 0.1 to 1.0 weight percent based on the total expected product yield [21]. The effectiveness of seeding depends on the quality and size of the seed crystals, with smaller particles generally providing more nucleation sites [21].
Purification through recrystallization enables removal of impurities while optimizing crystal properties [20] [18]. Multi-stage crystallization processes can achieve pharmaceutical-grade purity levels exceeding 99.5% [20]. The design of recrystallization procedures must account for the solubility behavior of both the desired product and potential impurities across different temperature ranges [20].
Co-crystallization strategies offer additional opportunities for property modification of hydrochloride salts [16]. The incorporation of complementary hydrogen bond donors can enhance crystal stability and modify dissolution characteristics [16]. Organic acids such as benzoic acid, succinic acid, and fumaric acid have demonstrated utility as co-crystallization partners for amine hydrochlorides [16]. The resulting co-crystals often exhibit altered dissolution rates and improved storage stability compared to simple hydrochloride salts [16].
Process analytical technology enables real-time monitoring of crystallization processes and optimization of operating parameters [22]. In-line spectroscopic techniques including infrared spectroscopy and Raman spectroscopy provide continuous feedback on solution composition and crystal formation [22]. Population balance modeling can predict crystal size distributions and guide process optimization efforts [22].
The scale-up of multi-halogenated compound synthesis presents unique technical and economic challenges that must be addressed to enable commercial production of 3-chloro-5-iodophenacylamine hydrochloride [23] [24] [25]. Heat and mass transfer limitations become particularly pronounced when transitioning from laboratory-scale to industrial-scale processes [26].
Heat management represents one of the most critical aspects of scaling halogenated compound synthesis [24] [26]. Halogenation reactions are typically highly exothermic, and inadequate heat removal can lead to thermal runaway conditions, side product formation, and reduced selectivity [26]. Industrial-scale reactors must incorporate efficient heat exchange systems capable of maintaining precise temperature control throughout the reaction [26]. The heat removal capacity must scale proportionally with reactor volume to maintain consistent reaction conditions [26].
| Scale | Reactor Volume | Heat Transfer Coefficient | Cooling Requirements | Temperature Control |
|---|---|---|---|---|
| Laboratory | 0.1-1 L | 500-800 W/m²K | Ice bath/circulator | ±2°C |
| Pilot | 10-100 L | 300-500 W/m²K | Glycol chiller | ±1°C |
| Manufacturing | 1000-10000 L | 200-350 W/m²K | Refrigeration system | ±0.5°C |
| Industrial | >10000 L | 150-250 W/m²K | Centralized cooling | ±0.3°C |
Mass transfer limitations become increasingly significant as reactor dimensions increase [24] [26]. Mixing efficiency must be maintained to ensure uniform distribution of reagents and prevent local concentration gradients that can lead to side reactions [26]. The power input per unit volume typically needs to be maintained constant during scale-up to preserve mixing characteristics [26]. Advanced impeller designs and multiple agitation zones may be required for large-scale reactors [26].
Solvent handling and recovery systems require substantial investment for large-scale halogenated compound production [25]. Many halogenation reactions employ chlorinated solvents or other specialized media that must be recovered and recycled for economic viability [25]. Distillation systems, extraction equipment, and waste treatment facilities represent significant capital expenditures that must be factored into process economics [25].
Regulatory compliance adds substantial complexity to the scale-up of halogenated compound synthesis [25]. Environmental regulations governing halogenated substances vary significantly across jurisdictions and may impose strict limits on emissions, waste disposal, and worker exposure [25]. Registration, Evaluation, Authorization and Restriction of Chemicals regulations in Europe require extensive testing and documentation for halogenated compounds produced in quantities exceeding one tonne per year [25].
Material compatibility issues become more pronounced at larger scales due to the corrosive nature of many halogenating agents [23]. Reactor construction materials must resist attack by halogens, halogen acids, and halogenated solvents while maintaining structural integrity under process conditions [23]. Specialized alloys or polymer-lined vessels may be required, increasing capital costs significantly [23].
Supply chain vulnerabilities pose additional challenges for multi-halogenated compound production [25]. The availability of halogenated raw materials can be subject to geopolitical factors, regulatory changes, and environmental concerns [25]. Disruptions in supply chains can lead to production delays and significant cost increases [25]. Diversification of supplier networks and development of alternative synthesis routes represent important risk mitigation strategies [25].
Quality control requirements intensify with increasing production scale [25]. Analytical methods must be validated for larger sample sizes and higher throughput requirements [25]. Impurity profiles may change during scale-up due to altered reaction conditions or different equipment materials [25]. Comprehensive characterization of scaled-up processes is essential to maintain product quality and regulatory compliance [25].
X-ray crystallographic investigations have provided fundamental insights into the structural characteristics of halogen-bonded systems involving 3-Chloro-5-iodophenacylamine hydrochloride and related di-halogenated aromatic compounds. The crystallographic evidence reveals that halogen bonding interactions exhibit distinctive geometric parameters that differentiate them from conventional hydrogen bonding networks [1] [2].
Table 1: Crystallographic Parameters for Halogen-Amine Interactions
| Compound Type | Halogen Bond Distance (Å) | Bond Angle (°) | van der Waals Reduction (%) | Crystal System |
|---|---|---|---|---|
| Halogen-bonded dimers (trans-M(Y₂)(NC₅H₄X-3)₂) | 2.685-2.799 | 167.8-179.0 | 15-22 | Various |
| Bromoperfluorocarbon-DABCO adducts | 2.809-2.829 | 175.6-179.0 | 16-20 | One-dimensional polymeric |
| Iodoperfluoroalkane-DABCO complexes | 2.685-2.799 | 165-180 | 18-25 | One-dimensional chains |
| Chlorinated aromatic-amine cocrystals | 2.89-3.46 | 167-178 | 7-16 | Layer structures |
| Diiodotetrafluorobenzene-amine systems | 2.89-3.05 | 173-179 | 12-18 | Discrete molecular complexes |
The structural analysis demonstrates that halogen bonds involving iodine atoms consistently exhibit shorter intermolecular distances compared to chlorine-based interactions. In systems containing both chlorine and iodine substituents, the iodine atoms preferentially engage in stronger halogen bonding interactions due to their enhanced polarizability and more pronounced σ-hole formation [1] [3]. The crystallographic data reveal N···I distances ranging from 2.685 to 2.799 Å, representing reductions of 18-25% compared to the sum of van der Waals radii [2] [4].
The angular geometry of halogen bonds approaches linearity, with C-X···N angles typically ranging from 165° to 180°. This near-linear arrangement maximizes the overlap between the σ-hole on the halogen atom and the electron-rich region of the nitrogen lone pair [5]. The structural organization frequently results in one-dimensional polymeric chains or layered architectures, where halogen bonding serves as the primary intermolecular organizing force [1] [6].
Crystal packing analysis reveals that aromatic amine compounds with 3,5-dihalogen substitution patterns exhibit enhanced halogen bonding capabilities compared to monosubstituted analogues. The presence of both electron-withdrawing chlorine and the more polarizable iodine creates complementary electrostatic environments that facilitate the formation of robust three-dimensional halogen-bonded networks [7] [4].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and structural dynamics of di-halogenated aromatic systems. The spectroscopic signatures of 3-Chloro-5-iodophenacylamine hydrochloride and related compounds exhibit characteristic patterns that reflect the distinctive electronic effects of mixed halogen substitution [8] [9].
Table 2: Nuclear Magnetic Resonance Spectroscopic Characteristics of Di-Halogen Substituted Systems
| Substitution Pattern | ¹H NMR Chemical Shift Range (ppm) | Coupling Pattern | ¹³C NMR Range (ppm) | Key Features |
|---|---|---|---|---|
| meta-Disubstituted (1,3-dihalogen) | 7.2-8.1 | Complex multiplets | 110-160 | Long-range meta coupling |
| para-Disubstituted (1,4-dihalogen) | 7.0-7.8 | Symmetric doublets | 115-155 | Simplified para coupling |
| ortho-Disubstituted (1,2-dihalogen) | 7.3-8.0 | Complex overlapping | 120-165 | Overlapping signals |
| Chloro-iodo mixed substitution | 7.1-8.2 | Asymmetric patterns | 110-160 | Distinct halogen effects |
| Aromatic ring protons | 6.5-8.5 | Multiple coupling | 110-160 | Aromatic ring current effects |
The ¹H NMR spectrum of di-halogenated aromatic systems reveals complex splitting patterns that arise from both direct and long-range coupling interactions. Meta-disubstituted compounds typically exhibit complex multipets due to the presence of long-range four-bond coupling between aromatic protons [10] [11]. The chemical shift values are influenced by the combined deshielding effects of both halogen substituents, with iodine generally producing more pronounced downfield shifts compared to chlorine [8] [12].
¹³C NMR spectroscopy provides complementary information about the carbon framework. The aromatic carbon atoms directly bonded to halogens exhibit characteristic chemical shifts that reflect the electronegativity and polarizability differences between chlorine and iodine [9]. Carbon atoms bearing iodine substituents typically appear at lower field compared to those bearing chlorine, consistent with the greater deshielding effect of the more polarizable iodine atom [13].
The presence of halogen bonding interactions can induce additional spectroscopic perturbations. Nuclear magnetic resonance studies of halogen-bonded complexes have demonstrated that the formation of these non-covalent interactions results in measurable changes in chemical shifts for both donor and acceptor species [8] [14]. These effects are particularly pronounced for ¹⁹F NMR in fluorinated halogen bond donors and can provide valuable information about the strength and geometry of halogen bonding interactions [12].
Mass spectrometric analysis of halogenated aromatic amine compounds reveals distinctive fragmentation patterns that provide structural information and facilitate compound identification. The fragmentation behavior of 3-Chloro-5-iodophenacylamine hydrochloride and related systems is characterized by several key pathways that reflect the chemical stability and reactivity of the halogen-carbon bonds [15] [16].
Table 3: Mass Spectrometric Fragmentation Patterns
| Fragment Type | Typical m/z Values | Relative Intensity (%) | Mechanism |
|---|---|---|---|
| Molecular ion [M+H]⁺ | 332 (M+H for target compound) | 45-85 | Protonation |
| Halogen loss [M-X]⁺ | 205 (M-I), 297 (M-Cl) | 60-100 | Radical cleavage |
| Alpha cleavage | Variable | 40-80 | Adjacent bond cleavage |
| Dehalogenation products | Variable deiodination | 20-70 | ESI-induced reaction |
| Phenacyl fragment | 119-135 | 70-95 | Benzylic stabilization |
| Tropylium ion | 91 | 80-100 | Aromatic rearrangement |
The mass spectrometric fragmentation of halogenated aromatic amines typically initiates with the loss of halogen atoms, particularly iodine, which exhibits weaker carbon-halogen bonds compared to chlorine [16] [17]. The molecular ion peak for 3-Chloro-5-iodophenacylamine hydrochloride appears at m/z 332 [M+H]⁺, with subsequent fragmentation leading to the formation of [M-I]⁺ ions at m/z 205 and [M-Cl]⁺ ions at m/z 297 [15].
Alpha cleavage represents another significant fragmentation pathway, involving the cleavage of bonds adjacent to the carbonyl group in the phenacylamine moiety. This process generates characteristic fragment ions that retain either the aromatic ring system or the amine functionality [18]. The resulting fragments provide valuable structural information about the substitution pattern and can be used for compound identification and quantitative analysis [19].
Electrospray ionization conditions can induce specific dehalogenation reactions, particularly for iodinated aromatic compounds. Studies have demonstrated that formic acid and ammonium formate mobile phase additives can promote deiodination reactions during the ionization process, leading to the formation of deiodinated products that complicate spectral interpretation [16]. This phenomenon requires careful consideration when developing analytical methods for halogenated aromatic compounds.
The formation of tropylium ions (m/z 91) represents a common fragmentation pathway for aromatic systems containing benzylic positions. This highly stable seven-membered ring cation forms through rearrangement processes and serves as a diagnostic fragment for aromatic compounds [15] [20]. The relative abundance of tropylium ions can provide information about the stability of the molecular ion and the extent of aromatic character in the compound.
Vibrational spectroscopy provides detailed information about the molecular dynamics and intermolecular interactions in halogen-bonded systems. Infrared and Raman spectroscopic techniques offer complementary insights into the vibrational modes associated with amine-halogen bonding networks and the characteristic frequencies that arise from these non-covalent interactions [21] [5].
Table 4: Vibrational Spectroscopic Assignments for Amine-Halogen Networks
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Intensity | Halogen Bonding Effect | Assignment Confidence |
|---|---|---|---|---|
| N-H stretching | 3100-3500 | Medium-Strong | Red shift (50-150 cm⁻¹) | High |
| Halogen bond stretching | 150-400 | Weak-Medium | Characteristic low frequency | Medium |
| Aromatic C-H stretching | 3000-3100 | Medium | Minimal shift | High |
| C-X stretching (X=Cl,I) | 500-800 (C-Cl), 200-600 (C-I) | Strong | Slight red shift | High |
| Amine wagging/bending | 1550-1650 | Medium | Coupling effects | Medium-High |
| Ring breathing modes | 1000-1200 | Strong | Enhanced intensity | High |
The vibrational spectrum of 3-Chloro-5-iodophenacylamine hydrochloride exhibits several characteristic bands that reflect the presence of halogen bonding interactions. The N-H stretching vibrations typically appear in the 3100-3500 cm⁻¹ region and undergo significant red shifts upon halogen bond formation [2] [22]. These shifts, ranging from 50 to 150 cm⁻¹, provide direct evidence for the weakening of N-H bonds due to hydrogen participation in intermolecular interactions with halogen atoms [5].
Halogen bond stretching vibrations represent a distinctive feature of these systems, appearing as weak to medium intensity bands in the low-frequency region (150-400 cm⁻¹) [2] [5]. These vibrations correspond to the intermolecular stretching motion between the halogen donor and nitrogen acceptor atoms. The frequency of these modes correlates with the strength of the halogen bonding interaction, with shorter and stronger halogen bonds exhibiting higher stretching frequencies [2].
Carbon-halogen stretching vibrations provide information about the electronic environment of the halogen substituents. C-Cl stretching modes typically appear between 500-800 cm⁻¹, while C-I stretching vibrations occur at lower frequencies (200-600 cm⁻¹) due to the heavier mass of iodine [21]. The formation of halogen bonds can result in slight red shifts of these vibrations, reflecting the polarization of the carbon-halogen bond and the development of σ-hole character [5].
The amine wagging and bending modes in the 1550-1650 cm⁻¹ region exhibit complex coupling effects in halogen-bonded systems. These vibrations can couple with the low-frequency halogen bond stretching modes, leading to characteristic intensity patterns and frequency shifts that provide information about the geometry and strength of the intermolecular interactions [23] [22].
Ring breathing modes and other aromatic vibrations in the 1000-1200 cm⁻¹ region often show enhanced intensities in halogen-bonded systems due to the increased polarization of the aromatic ring system [21]. These effects arise from the electronic perturbations introduced by the halogen bonding interactions and can serve as sensitive indicators of complex formation [24] [25].